N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide
Description
N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Properties
CAS No. |
62605-96-3 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-methyl-N-prop-1-enylbenzenesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c1-3-9-11(2)14(12,13)10-7-5-4-6-8-10/h3-9H,1-2H3 |
InChI Key |
VHDCJOVGDVQYBG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN(C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide typically involves the alkylation of benzenesulfonamide with appropriate alkylating agents. One common method is the reaction of benzenesulfonamide with N-methyl-N-(prop-1-en-1-yl)amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. This inhibition can disrupt metabolic pathways, leading to antimicrobial or therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide
- N-(1-Methyl-1-phenyl-propyl)-benzenesulfonamide
Uniqueness
N-Methyl-N-(prop-1-en-1-yl)benzenesulfonamide is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
